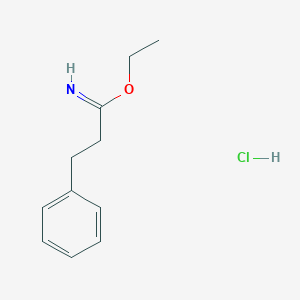
Ethyl 3-phenylpropanimidate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenylpropanimidate;hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and an imidate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenylpropanimidate;hydrochloride typically involves the reaction of ethyl 3-phenylpropanoate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenylpropanimidate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of ethyl 3-phenylpropanamine.
Substitution: Formation of various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenylpropanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-phenylpropanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of covalent bonds with active site residues. This interaction can result in the inhibition or activation of enzymatic activity, depending on the nature of the enzyme and the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Similar in structure but lacks the imidate group.
3-Phenylpropanoic acid: An oxidized form of the compound.
Ethyl 3-phenylpropanamine: A reduced form of the compound.
Uniqueness
Ethyl 3-phenylpropanimidate;hydrochloride is unique due to its imidate functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52353-64-7 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
ethyl 3-phenylpropanimidate;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11(12)9-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H |
InChI Key |
DUHNIKWXGUOEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















